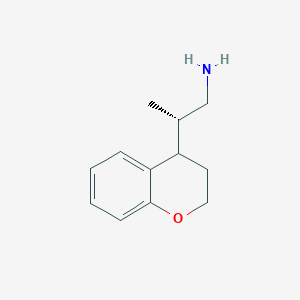
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine, also known as DCAM, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of the flavonoid molecule, which is known for its various health benefits. DCAM has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery.
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine is not fully understood, but it is believed to act on certain protein targets in the body. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to have various biochemical and physiological effects in the body. In animal studies, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been shown to improve cognitive function and memory. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to have antioxidant properties, which may be beneficial for overall health.
実験室実験の利点と制限
The advantages of using (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine in lab experiments include its high purity and yield, as well as its potential applications in various scientific fields. However, there are also limitations to using (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine, such as its cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are many potential future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine and its effects on the brain. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine also has potential as an anti-cancer agent, and future research could focus on optimizing its effectiveness and minimizing side effects. Additionally, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine could be further studied for its potential use in drug discovery and the development of new therapies for various diseases.
合成法
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine can be synthesized through a multi-step process, starting with the reaction of 4-hydroxycoumarin with 2-bromoethanol to form a bromoether intermediate. This intermediate is then reacted with (S)-proline to form the final product, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine. The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学的研究の応用
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been studied for its potential use in various scientific fields. In neuroscience, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine has also been studied for its potential use in drug discovery, as it has been found to bind to certain protein targets in the body.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10H,6-8,13H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGZKLCGZWOHM-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


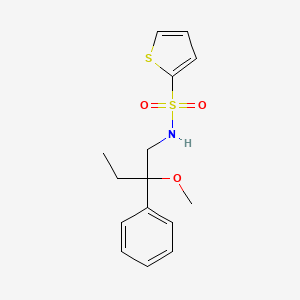

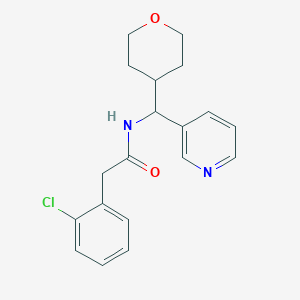
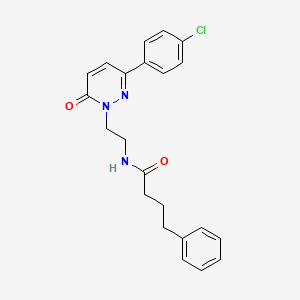
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)
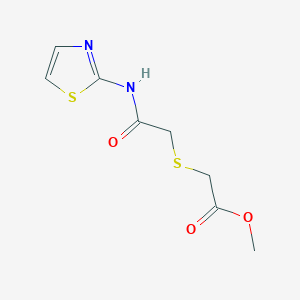

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)

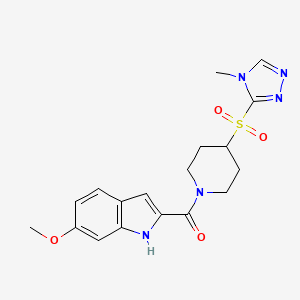
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)